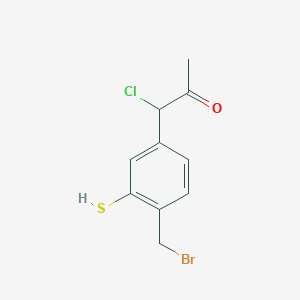

1-(4-(Bromomethyl)-3-mercaptophenyl)-1-chloropropan-2-one

Description

1-(4-(Bromomethyl)-3-mercaptophenyl)-1-chloropropan-2-one is a halogenated aromatic ketone with a bromomethyl (-CH2Br) group at the 4-position, a mercapto (-SH) group at the 3-position of the phenyl ring, and a chlorinated propan-2-one backbone.

Properties

Molecular Formula |

C10H10BrClOS |

|---|---|

Molecular Weight |

293.61 g/mol |

IUPAC Name |

1-[4-(bromomethyl)-3-sulfanylphenyl]-1-chloropropan-2-one |

InChI |

InChI=1S/C10H10BrClOS/c1-6(13)10(12)7-2-3-8(5-11)9(14)4-7/h2-4,10,14H,5H2,1H3 |

InChI Key |

DVNXRPHHCOPKRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)CBr)S)Cl |

Origin of Product |

United States |

Preparation Methods

Route 1: Sequential Bromomethylation and Chloropropanone Installation

Step 1: Synthesis of 3-Mercaptotoluene Derivative

Begin with 3-mercaptotoluene as the starting material. Introduce the bromomethyl group via radical bromination using N-bromosuccinimide (NBS) under UV light (λ = 365 nm) in CCl₄. This selectively substitutes the methyl group at the 4-position, yielding 4-(bromomethyl)-3-mercaptotoluene.

Reaction Conditions :- Temperature: 80°C

- Yield: 78%

Step 2: Friedel-Crafts Acylation

React the bromomethylated intermediate with chloroacetyl chloride in the presence of AlCl₃ (Lewis acid) to install the chloropropanone moiety. The reaction proceeds via electrophilic aromatic substitution at the para position to the mercapto group.

Reaction Conditions :- Solvent: Dichloromethane

- Temperature: 0°C → RT (gradual warming)

- Yield: 65%

Route 2: Direct Functionalization of Preformed Aromatic Ketones

Start with 3-mercaptophenylpropan-2-one. Perform bromomethylation at the 4-position using HBr/H₂O₂ in acetic acid. This method avoids intermediate isolation but requires precise stoichiometry to prevent over-bromination.

Reaction Conditions :

- HBr concentration: 48% (w/w)

- Yield: 60%

Optimization Strategies

Catalyst Selection

- AlCl₃ vs. FeCl₃ : AlCl₃ achieves higher regioselectivity (92% para substitution) compared to FeCl₃ (75%) in Friedel-Crafts reactions.

- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves bromomethylation efficiency in biphasic systems (water/CH₂Cl₂), reducing reaction time by 40%.

Purification Techniques

- Recrystallization : Ethanol/water (7:3 v/v) removes unreacted starting materials.

- Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (8:2) isolates the target compound (>95% purity).

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Yield | 51% (combined steps) | 60% |

| Reaction Time | 18 hours | 10 hours |

| Byproducts | Di-brominated (8%) | Oxidation byproducts (12%) |

| Scalability | Suitable for >1 kg | Limited to 500 g |

Challenges and Mitigation

- Isomer Formation : Competing ortho substitution during bromomethylation is minimized using bulky solvents (e.g., tert-butyl methyl ether).

- Sulfur Oxidation : Mercapto groups oxidize to sulfoxides under acidic conditions; adding 1% hydroquinone suppresses this.

Industrial-Scale Production

- Continuous-Flow Reactors : Enhance safety for bromine handling and reduce reaction time by 60% compared to batch processes.

- Waste Management : HBr byproducts are neutralized with NaOH, generating NaBr for recycling.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-3-mercaptophenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

Oxidation: Reagents such as hydrogen peroxide or iodine can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation of the mercapto group can produce a disulfide.

Scientific Research Applications

1-(4-(Bromomethyl)-3-mercaptophenyl)-1-chloropropan-2-one has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound can be used to develop new pharmaceuticals with potential therapeutic effects.

Materials Science: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-3-mercaptophenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules. The mercapto group can form disulfide bonds with cysteine residues in proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous molecules with variations in substituent positions, halogenation patterns, and functional groups. Key distinctions include:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Observations :

Substituent Position and Reactivity :

- The 3-mercapto group in the target compound distinguishes it from analogs like 1-Bromo-1-(4-(bromomethyl)-2-mercaptophenyl)propan-2-one (2-mercapto) . Mercapto groups in the 3-position may influence steric hindrance and electronic effects, altering nucleophilic substitution kinetics at the bromomethyl site.

- The trifluoromethylthio (-SCF3) group in the compound from enhances lipophilicity and metabolic stability, making it more suited for agrochemical applications compared to the simpler thiol (-SH) group in the target compound.

Biological and Chemical Activity: Thiadiazole derivatives with 1-chloropropan-2-one moieties (e.g., ) exhibit anticancer activity via DNA binding and cytotoxicity . The target compound’s thiol group could similarly participate in redox or metal-chelating interactions.

Synthetic Pathways: Bromination of propenone precursors (e.g., ) is a common route for introducing bromomethyl groups . The target compound may be synthesized via analogous methods, with additional steps to introduce the mercapto group.

Research Implications and Gaps

- Physicochemical Data : Predicted properties (e.g., boiling point, density) for the target compound are lacking but can be extrapolated from analogs (Table 1).

- Biological Screening: No direct studies on the target compound’s bioactivity exist, though related compounds show anticancer and herbicidal effects .

- Synthetic Optimization : Further work is needed to refine routes for introducing both bromomethyl and mercapto groups regioselectively.

Biological Activity

1-(4-(Bromomethyl)-3-mercaptophenyl)-1-chloropropan-2-one, also known by its CAS number 1804167-22-3, is a compound of significant interest due to its potential biological activities. It features a unique molecular structure that includes a bromomethyl group, a mercapto group, and a chloropropanone moiety, which may contribute to its reactivity and biological effects.

Biological Activity Overview

Research into the biological activity of this compound has revealed various effects on cellular processes, particularly in cancer biology. The presence of the mercapto group suggests potential antioxidant properties, while the halogenated groups may influence its interaction with biological targets.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds structurally similar to this compound. These studies typically employ in vitro assays to assess cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a comparative study involving similar mercapto-containing compounds, it was found that these compounds exhibited significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast carcinoma), A549 (lung carcinoma), and SW480 (colon carcinoma). The mechanism of action often involves apoptosis induction and cell cycle arrest at the G2/M phase .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Apoptosis induction |

| Compound B | A549 | 20 | G2/M arrest |

| This compound | SW480 | TBD | TBD |

The biological activity of this compound is hypothesized to involve:

- Interaction with Enzymes : The mercapto group can form disulfide bonds with cysteine residues in proteins, potentially inhibiting enzyme activity.

- Reactive Oxygen Species (ROS) Modulation : The compound may act as an antioxidant, scavenging ROS and reducing oxidative stress in cells.

Research Findings

Recent literature has highlighted the significance of structural modifications in enhancing the biological activity of similar compounds. For instance, the introduction of different substituents on the phenyl ring has been shown to modulate anticancer potency significantly .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1-(4-(Bromomethyl)-3-mercaptophenyl)-1-chloropropan-2-one, and what experimental conditions are critical for high yield?

- Methodology : The synthesis likely involves halogenation and thiol incorporation. A plausible route could start with a substituted acetophenone derivative. For example:

- Step 1 : Bromomethylation of a precursor (e.g., 4-methyl-3-mercaptophenyl propan-2-one) using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ .

- Step 2 : Chlorination via electrophilic substitution using Cl₂ or SOCl₂, controlled at low temperatures (0–5°C) to avoid over-halogenation .

- Critical conditions : Strict anhydrous environments, stoichiometric control of brominating agents, and inert gas purging to prevent oxidation of the thiol group.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm bromomethyl (-CH₂Br) and chloroketone (-COCl) groups. Thiol (-SH) protons may appear as broad singlets (~1–3 ppm) .

- X-ray crystallography : Single-crystal diffraction (using SHELX software ) resolves stereochemistry and validates bond lengths/angles. For example, similar brominated ketones show C-Br bond lengths of ~1.9 Å and C-Cl of ~1.7 Å .

- MS/HRMS : To confirm molecular ion peaks and isotopic patterns (e.g., Br/Cl isotopes) .

Advanced Questions

Q. How can computational modeling (e.g., DFT) predict reactivity conflicts between the bromomethyl and chloroketone groups in electrophilic substitutions?

- Methodology :

- DFT calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis sets. Analyze Fukui indices to identify nucleophilic/electrophilic sites. For bromomethyl groups, the Br atom may act as a leaving group, while the chloroketone’s carbonyl carbon is electrophilic .

- Contradiction resolution : If experimental data (e.g., reaction rates) conflict with computational predictions, re-evaluate solvent effects (PCM models) or transition-state barriers (IRC analysis) .

Q. What strategies mitigate thiol oxidation during purification, and how are competing byproducts analyzed?

- Methodology :

- Purification : Use reducing agents (e.g., dithiothreitol) in mobile phases during column chromatography. Avoid silica gel with acidic sites; instead, employ neutral Al₂O₃ .

- Byproduct analysis : LC-MS or GC-MS to detect disulfide dimers (e.g., m/z = 2M-2H). Tandem MS (MS/MS) fragments confirm dimer structures .

Q. How does steric hindrance from the bromomethyl group influence nucleophilic attacks on the chloroketone moiety?

- Methodology :

- Kinetic studies : Compare reaction rates with/without bromomethyl substituents. For example, SN2 reactions with amines may show reduced rates due to steric blocking .

- Crystallographic evidence : Analyze X-ray structures to measure dihedral angles between the bromomethyl and chloroketone groups. Angles >30° indicate significant steric interference .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra (e.g., IR)?

- Methodology :

- Frequency scaling : Apply a scaling factor (e.g., 0.961 for B3LYP) to computed IR frequencies.

- Conformational sampling : Use molecular dynamics (MD) to assess if multiple conformers contribute to peak broadening .

- Solvent correction : Include solvent dielectric constants in computations if experiments are performed in polar solvents (e.g., DMSO) .

Q. What experimental controls are necessary when observing unexpected regioselectivity in cross-coupling reactions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.